Product packaging for BF3-Dm-UCB-J(Cat. No.:)

BF3-Dm-UCB-J

Cat. No.: B1165298
M. Wt: 374.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BF3-Dm-UCB-J is a critical precursor compound used in the radiosynthesis of the positron emission tomography (PET) radiotracer [11C]UCB-J. This radiotracer selectively binds to Synaptic Vesicle Glycoprotein 2A (SV2A), which is ubiquitously expressed in synaptic vesicles throughout the brain and serves as a robust biomarker for synaptic density. The quantification of SV2A density with [11C]UCB-J PET imaging enables the in vivo investigation of synaptic loss in various neurological and psychiatric disorders, facilitating research into conditions such as epilepsy, Alzheimer's disease, Parkinson's disease, and depression. The synthesis of [11C]UCB-J is achieved via a palladium(0)-mediated Suzuki cross-coupling reaction between the this compound precursor and [11C]Methyl iodide. This method has been optimized for robust and high-yielding production, suitable for both preclinical and clinical PET applications. The resulting radiotracer, [11C]UCB-J, exhibits high affinity for SV2A, fast kinetics, and excellent specific binding in the brain, making it a powerful tool for non-invasive quantification of synaptic density in living subjects. This product is supplied with a Certificate of Analysis and is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C16H13BF6N2O

Molecular Weight

374.09

Purity

>98%

Synonyms

(R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride

Origin of Product

United States

Synthetic Methodologies and Precursor Engineering of Bf3 Dm Ucb J

Chemical Synthesis Pathways for BF3-Dm-UCB-J

The synthesis of this compound is a multi-step process that culminates in a precursor suitable for subsequent radiolabeling with carbon-11 (B1219553). While detailed proprietary synthesis routes are often not fully disclosed in the public domain, the synthesis can be inferred from general principles of organic chemistry and the known structure of the molecule: (R)-3-(difluoroboranyl)-4-((2-oxo-4-(3,4,5-trifluorophenyl)pyrrolidin-1-yl)methyl)-pyridin-1-ium fluoride (B91410).

The synthesis would logically involve two key fragments: the chiral pyrrolidinone core and the pyridinium (B92312) salt with the trifluoroborate group. The stereoselective synthesis of the (4R)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one core is a crucial step, likely achieved through asymmetric synthesis methodologies to ensure the correct enantiomeric form, which is essential for its biological activity. Following the formation of the pyrrolidinone, it would be coupled with a suitable pyridine (B92270) derivative, which is then converted to the trifluoroborate salt.

The final step in the utilization of this compound is its conversion to [¹¹C]UCB-J via a Suzuki-Miyaura cross-coupling reaction. Research has focused on optimizing this critical radiolabeling step to maximize radiochemical yield (RCY) and minimize synthesis time.

Initial methods for the ¹¹C-methylation of the trifluoroborate precursor involved a two-step process in a dimethylformamide (DMF)/water solvent mixture at elevated temperatures. However, this method often resulted in low and inconsistent radiochemical yields. Subsequent research led to the development of a more robust and high-yielding one-step method. This optimized process utilizes a tetrahydrofuran (B95107) (THF)/water solvent system, which has been shown to significantly improve the RCY.

In this one-step approach, the precursor this compound, a palladium catalyst (such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(o-tol)₃), and a base (e.g., potassium carbonate) are mixed in a THF/water solution. [¹¹C]Methyl iodide is then introduced and the reaction is heated. The use of THF/water as the reaction medium has been demonstrated to be superior to DMF/water, leading to a significant increase in RCY. The optimized conditions often involve heating at a lower temperature of around 70°C for a shorter duration of approximately 4-5 minutes.

MethodSolventTemperature (°C)Time (min)Radiochemical Yield (RCY, %)
Original Two-StepDMF/Water100511 ± 4
Optimized One-StepTHF/Water70439 ± 5

The purity of the this compound precursor is paramount for the success of the radiolabeling reaction. Commercially available precursors are often of high chemical purity (e.g., >98%). However, the presence of even small amounts of specific impurities can significantly impact the outcome of the Suzuki-Miyaura coupling.

Therefore, impurity profiling in the batch synthesis of this compound should focus on quantifying the level of the corresponding boronic acid. Other potential impurities could include starting materials from the synthesis of the pyrrolidinone or pyridine fragments, byproducts from the coupling reaction, or residual solvents.

Precursor Design Considerations for Efficient Radiolabeling Substrates

The design of the precursor molecule is a key determinant of the efficiency of the radiolabeling process. Structural and stereochemical aspects of this compound have been engineered to facilitate a successful and reproducible synthesis of [¹¹C]UCB-J.

The most significant structural feature of this compound in the context of radiolabeling is the organotrifluoroborate group. Potassium organotrifluoroborate salts are generally stable, crystalline solids with long shelf lives, making them excellent precursors for PET radiotracers. They are more stable than the corresponding boronic acids, which can be prone to dehydration to form boroxines.

The choice of the organoboron species is a critical design consideration. While other organoboron compounds like boronic acid pinacol (B44631) esters are also used in Suzuki-Miyaura couplings, the trifluoroborate salt in this compound offers a good balance of stability for storage and sufficient reactivity under the optimized radiolabeling conditions.

Organoboron SpeciesKey CharacteristicsImpact on Radiolabeling
Organotrifluoroborate SaltStable, crystalline solid, long shelf-life.Requires in situ hydrolysis to the active boronic acid form. Purity and presence of boronic acid impurity are critical.
Boronic AcidThe active species in the Suzuki-Miyaura coupling.More reactive but can be less stable for long-term storage due to potential boroxine (B1236090) formation.

The biological target of UCB-J, the SV2A protein, is a chiral environment, and therefore the stereochemistry of the tracer is crucial for its binding affinity and specificity. This compound is the precursor to the (R)-enantiomer of UCB-J. The synthesis of the precursor must therefore be stereoselective to produce the desired (R)-configuration at the 4-position of the pyrrolidin-2-one ring.

The establishment of this stereocenter is a key challenge in the synthesis of the precursor. Asymmetric synthesis strategies are employed to control the stereochemical outcome. These can include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis could start from a chiral pool molecule or involve an asymmetric hydrogenation or alkylation step to set the stereocenter. Maintaining the stereochemical integrity throughout the subsequent synthetic steps to build the final this compound molecule is also critical. The specific methods used for the industrial synthesis of this precursor are proprietary, but they are based on established principles of stereoselective synthesis to ensure the production of the single, biologically active enantiomer.

Radiochemical Transformation and Mechanistic Insights of Bf3 Dm Ucb J to Radioligands

Carbon-11 (B1219553) Methylation of BF3-Dm-UCB-J via Suzuki-Miyaura Coupling

The primary method for converting this compound into its radiolabeled form, [¹¹C]UCB-J, is through a Suzuki-Miyaura cross-coupling reaction. researchgate.net This process involves the introduction of a carbon-11 methyl group ([¹¹C]CH₃) from [¹¹C]methyl iodide onto the pyridine (B92270) ring of the UCB-J molecule. nih.gov The efficiency and success of this radiolabeling are highly dependent on the optimization of several key reaction parameters.

Optimization of Reaction Media and Co-solvents for [¹¹C]UCB-J Synthesis

The choice of solvent is a critical factor that significantly influences the radiochemical yield (RCY) of [¹¹C]UCB-J. Initial synthesis protocols utilized a mixture of dimethylformamide (DMF) and water. nih.gov However, this solvent system was found to be suboptimal, resulting in low and inconsistent yields, often less than 1%. researchgate.net A key issue with the DMF-water mixture is the poor solubility of the palladium catalyst complexes, leading to inhomogeneous reaction mixtures and potential precipitation of reactive intermediates. nih.gov

Subsequent research identified that replacing DMF-water with a tetrahydrofuran (B95107) (THF)-water co-solvent system dramatically improves the synthesis. nih.govresearchgate.net The THF-water mixture provides a more homogenous reaction solution, enhancing the interaction between the catalyst, precursor, and [¹¹C]methyl iodide. This optimization led to a substantial increase in the RCY. When the synthesis was performed in a simplified one-step method using THF-water, the RCY based on [¹¹C]methyl iodide surged to 39 ± 5%. nih.govdoaj.org This improvement underscores the critical role of the reaction medium in facilitating the coupling reaction.

Table 1: Comparison of Reaction Media on [¹¹C]UCB-J Synthesis Yield

Solvent SystemSynthesis MethodRadiochemical Yield (RCY) based on [¹¹C]CH₃IReference
DMF-WaterOriginal Two-Step< 1% researchgate.net
THF-WaterOptimized Two-Step16 ± 5% nih.gov
THF-WaterOptimized One-Step39 ± 5% nih.gov

Influence of Catalytic Systems (e.g., Palladium Complexes) on Radiochemical Yield

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction, and the choice of the catalytic system is paramount for its success, especially given the time constraints of carbon-11 chemistry. The synthesis of [¹¹C]UCB-J employs a palladium(0) catalyst system. nih.gov A commonly used and effective system consists of the palladium source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine (B1218219) ligand, Tris(o-tolyl)phosphine (P(o-tol)₃). nih.govresearchgate.net

The phosphine ligand plays a crucial role in stabilizing the palladium(0) center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The bulky nature of the P(o-tol)₃ ligand is particularly suitable for the transmetalation step. nih.gov In the context of ¹¹C-methylation, the reaction is optimized to maximize the consumption of the limiting reagent, [¹¹C]methyl iodide, with all other components, including the catalyst and precursor, used in large excess. nih.gov This approach effectively bypasses a traditional propagating catalytic cycle in favor of a rapid, high-yield conversion of the radiolabeling agent. nih.gov Research has also shown that reagent quantities can be reduced by 50% without significantly impacting the radiochemical yield, which improves the purity profile of the final product. snmjournals.org

In Situ Generation of Reactive Intermediates from this compound for Enhanced Radiolabeling

Organotrifluoroborates, such as this compound, are stable solid compounds that serve as precursors to the more reactive boronic acids required for the Suzuki-Miyaura reaction. nih.govresearchgate.net A key aspect of the radiolabeling process is the in situ hydrolysis of the trifluoroborate to its corresponding boronic acid. nih.govnih.gov

Analogous Radiolabeling Approaches Utilizing this compound and its Derivatives (e.g., [¹⁸F]Analogs)

While [¹¹C]UCB-J has proven to be an excellent PET tracer, the short half-life of carbon-11 imposes logistical constraints. researchgate.net This has driven the development of analogous SV2A ligands labeled with fluorine-18 (B77423), which has a significantly longer half-life of approximately 109.7 minutes. researchgate.netnih.gov The development of an ¹⁸F-labeled version of UCB-J, [¹⁸F]UCB-J, was undertaken to provide a tracer with similar favorable imaging characteristics but with the logistical advantages of fluorine-18. snmjournals.orgnih.gov The synthesis of [¹⁸F]UCB-J was achieved via ¹⁸F-displacement of a hypervalent iodonium (B1229267) salt precursor, a different synthetic strategy than the Suzuki-Miyaura coupling used for the ¹¹C version. snmjournals.orgnih.gov

Comparative Analysis of Carbon-11 versus Fluorine-18 Labeling Strategies for SV2A Ligands

The choice between carbon-11 and fluorine-18 as a radiolabel for SV2A ligands like UCB-J involves a trade-off between synthetic accessibility and logistical convenience.

Carbon-11 Labeling:

Advantage: Carbon is ubiquitous in organic molecules, allowing for isotopic labeling without altering the compound's chemical structure or biological activity. nih.govresearchgate.net The optimized synthesis of [¹¹C]UCB-J is robust, providing high radiochemical yields (39 ± 5%). nih.gov

Disadvantage: The 20.4-minute half-life necessitates an on-site cyclotron for radionuclide production and a rapid, highly efficient synthesis and purification process. nih.govfrontiersin.org This limits its widespread clinical use to centers with specialized radiochemistry facilities and is not suitable for studies requiring delayed imaging. frontiersin.org

Fluorine-18 Labeling:

Advantage: The longer half-life (109.7 minutes) allows for centralized production and distribution to PET imaging centers without an on-site cyclotron. frontiersin.orgresearchgate.net This extended timeframe also permits longer imaging studies, which can be beneficial for characterizing ligand kinetics, and potentially offers higher image resolution due to the lower positron energy of ¹⁸F. researchgate.net

Disadvantage: Introducing a fluorine atom requires modifying the parent molecule, which can sometimes alter its pharmacological properties. The synthesis of [¹⁸F]UCB-J is more complex and resulted in a lower radiochemical yield compared to its ¹¹C-counterpart. nih.govnih.gov Despite the challenges, preclinical evaluation in nonhuman primates showed that [¹⁸F]UCB-J displayed pharmacokinetic and imaging characteristics similar to [¹¹C]UCB-J, validating its potential as a useful imaging agent. researchgate.netnih.gov

Table 2: Comparison of ¹¹C and ¹⁸F Labeling for UCB-J

Parameter[¹¹C]UCB-J[¹⁸F]UCB-J
Radionuclide Half-life~20.4 minutes researchgate.net~109.7 minutes researchgate.net
Synthesis PrecursorThis compound (Trifluoroborate) nih.govIodonium Salt snmjournals.orgnih.gov
Radiochemical ReactionSuzuki-Miyaura Coupling nih.govNucleophilic Fluorination snmjournals.org
Reported Radiochemical Yield39 ± 5% nih.govLow nih.govnih.gov
Logistical RequirementOn-site cyclotron required frontiersin.orgCan be distributed from a central facility frontiersin.org
Imaging WindowShort; not suitable for delayed imaging frontiersin.orgLonger; allows for more flexible/longer studies researchgate.net

Advanced Analytical Characterization and Quality Control of Bf3 Dm Ucb J Derivatives in Research

Radiochemical Purity and Identity Determination of [11C]UCB-J

Radiochemical purity is a critical quality attribute for PET radiotracers, as impurities can lead to off-target binding and inaccurate quantification of the target protein. The radiochemical purity of [11C]UCB-J is typically determined using high-performance liquid chromatography (HPLC) coupled with a radio detector. researchgate.net This method separates the radiolabeled product from other radioactive species that may be present after the synthesis.

Reported radiochemical purity values for [11C]UCB-J are consistently high, often exceeding 98% or 99%. diva-portal.orgresearchgate.netresearchgate.netresearchgate.netsnmjournals.orgsnmjournals.orgsnmjournals.org For instance, one study reported a radiochemical purity of >99% with a decay-corrected radiochemical yield of 52.8% using an improved synthesis method. snmjournals.org Another study indicated a radiochemical purity of 99% ± 0.5% with a chemical purity of 99.8% ± 2.4%. researchgate.netsnmjournals.org

The identity of the synthesized [11C]UCB-J is confirmed by comparing its retention time on the HPLC column to that of a non-radioactive reference standard of UCB-J. researchgate.net Co-injection of the radioactive product with the non-radioactive standard allows for precise alignment and confirmation that the radioactivity is associated with the desired compound. researchgate.net

Table 1 summarizes representative data on the radiochemical purity and yield from different synthesis methods:

Synthesis MethodRadiochemical PurityRadiochemical Yield (Decay Corrected)Molar ActivityReference
Using in-house synthesized Pd2(dba)3>99%52.8%~20 Ci/µmol snmjournals.org
Original published procedure99% ± 0.5%11% ± 4%566.1 ± 266 MBq/nmol researchgate.netsnmjournals.org
One-step synthesis (THF/water)>99%19 ± 5% (based on [11C]MeI)314 ± 186 GBq/µmol diva-portal.org
One-step synthesis (THF-water, improved)High39 ± 5% (based on [11C]MeI)1.8 ± 0.5 GBq at EOS nih.gov
One-step synthesis (Pharmasynth precursor)>99.9%1500 ± 600 MBq at EOS340 ± 190 MBq/nmol researchgate.net
Reduced reagent quantities (Suzuki-Miyaura)High80.5 ± 7.4% (HPLC-based)Not specified snmjournals.org

Impurity Analysis and Mitigation Strategies in [11C]UCB-J Production

The synthesis of [11C]UCB-J can introduce various impurities, including unreacted precursor, side products, and residues from catalysts and reagents. nih.govsnmjournals.orgacs.org These impurities can affect the quality and safety of the radiotracer for research applications. Chemical purity, assessed by UV absorbance during HPLC analysis, is used to quantify non-radioactive impurities. researchgate.netsnmjournals.org

Mitigation strategies focus on optimizing the synthesis parameters and implementing effective purification methods. Improved synthesis protocols, such as optimizing reaction temperature and duration or using pre-hydrolyzed precursors and in-house synthesized catalysts, have been shown to enhance radiochemical yield and potentially reduce impurities. snmjournals.orgsnmjournals.org Purification steps, often involving semi-preparative HPLC and solid-phase extraction (SPE), are crucial for isolating the pure [11C]UCB-J product from the reaction mixture. diva-portal.orgresearchgate.netsnmjournals.org

Palladium Contamination Assessment via Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Palladium catalysts are commonly used in the Suzuki-Miyaura coupling reaction for [11C]UCB-J synthesis. researchgate.netnih.govsnmjournals.orgresearchgate.netresearchgate.netsnmjournals.org Residual palladium in the final product is a potential concern. Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as ICP-OES, is an analytical technique used to determine the concentration of metal impurities, including palladium, in the synthesized radiotracer. nih.govacs.orgspectroscopyonline.com

Studies have specifically analyzed palladium concentration in batches of formulated [11C]UCB-J product using ICP-AES. nih.gov While specific data on acceptable limits for palladium in research-grade radiotracers may vary, the assessment of residual metals is a standard quality control measure in pharmaceutical and radiopharmaceutical production to ensure that levels are minimized. acs.org Effective purification protocols, including chromatographic steps and potentially metal scavenging techniques, are employed to reduce residual palladium levels in the final product. snmjournals.orgacs.org

Radiochemical Stability and Storage Conditions of [11C]UCB-J for Research Applications

The radiochemical stability of [11C]UCB-J is crucial due to the relatively short half-life of carbon-11 (B1219553) (approximately 20.4 minutes). frontiersin.org Degradation of the radiotracer over time can lead to the formation of radiochemical impurities, which can impact the accuracy of PET imaging studies.

Radiochemical stability is typically evaluated by re-analyzing the radiochemical purity of the formulated product at various time points after the end of synthesis using HPLC. researchgate.netsnmjournals.org Studies have shown that the radiochemical purity of [11C]UCB-J is maintained at a high level for a sufficient period to allow for its use in research applications. For example, stability evaluations have demonstrated that radiochemical purity remains at 99% or greater at 150 minutes (2.5 hours) and even after 1 hour post-synthesis. researchgate.netsnmjournals.org One report indicated that the hydrolyzed precursor was stable for at least a week when stored at -20°C. snmjournals.org

Recommended storage conditions for [11C]UCB-J for research applications often involve storage at low temperatures, such as -20°C. novandi.se The formulated product is typically prepared in a solution containing ethanol (B145695) and saline. diva-portal.orgresearchgate.netresearchgate.netnovandi.se Storage in ethanol at -20°C has been reported to maintain stability with an initial decomposition rate of less than 2% for 3 months for the related [3H]UCB-J. novandi.se The specific formulation and storage temperature can influence the rate of radiolytic decomposition.

Mechanistic and Binding Profile Investigations of Sv2a Radioligands Derived from Bf3 Dm Ucb J in Preclinical Research

In Vitro Binding Studies of [11C]UCB-J to SV2A in Tissue Homogenates and Cell Lines

In vitro binding assays are fundamental to determining the intrinsic binding characteristics of a radioligand to its target. Studies using [11C]UCB-J and [3H]UCB-J in tissue homogenates and cell lines have provided detailed information on their affinity and selectivity for SV2A.

Saturation Binding Analysis and Determination of Affinity Constants (Kd)

Saturation binding studies are performed to determine the dissociation constant (Kd), which reflects the affinity of the radioligand for its binding site, and the maximum number of binding sites (Bmax), representing the density of the target protein. Studies using [3H]UCB-J in rat brain homogenates have shown high-affinity binding to a single population of sites with a Kd of 2.6 ± 0.25 nM and a Bmax of 810 ± 25 fmol/mg protein. In control human cortex, [3H]UCB-J demonstrated a Kd of 2.9 ± 0.54 nM and a Bmax of 10,000 ± 640 fmol/mg protein nih.gov. In human brain homogenates, [11C]UCB-J displayed high SV2A binding affinity with a pKi of 8.15, corresponding to a Ki of approximately 7 nM snmjournals.org. Studies in pooled frontal cortex brain tissue homogenates from control and Alzheimer's disease cases using [3H]UCB-J saturation binding showed Kd values of 4.8 nM and 5.1 nM, respectively researchgate.netnih.gov.

Data Table: In Vitro Binding Affinity and Capacity of UCB-J

RadioligandTissue/SpeciesBinding SiteKd (nM)Bmax (fmol/mg protein)Citation
[3H]UCB-JRat brain homogenateSV2A2.6 ± 0.25810 ± 25 nih.gov
[3H]UCB-JHuman cortexSV2A2.9 ± 0.5410,000 ± 640 nih.gov
UCB-JHuman SV2A (pKi)SV2A~7 (Ki)N/A snmjournals.org
[3H]UCB-JHuman frontal cortex (Control)SV2A4.8N/A researchgate.netnih.gov
[3H]UCB-JHuman frontal cortex (AD)SV2A5.1N/A researchgate.netnih.gov

Competitive Binding Assays with Known SV2A Ligands

Competitive binding assays are used to assess the selectivity of the radioligand and to determine the binding affinity (Ki) of other compounds for the same target site. UCB-J has demonstrated high selectivity for SV2A over other SV2 isoforms, exhibiting a greater than 10-fold higher affinity for SV2A compared to SV2C, and greater than 100-fold higher affinity compared to SV2B snmjournals.orgdiva-portal.org. Competitive binding studies with known SV2A ligands, such as levetiracetam (B1674943) and seletracetam, have shown their ability to displace [11C]UCB-A binding in a dose-dependent manner, with reported IC50 values diva-portal.org. Studies have also confirmed that levetiracetam can block [11C]UCB-J binding in nonhuman primates diva-portal.orgnih.gov. Displacement studies with levetiracetam and blocking studies with unlabeled UCB-J have demonstrated the binding reversibility and specificity of related compounds like [18F]SDM-8 towards SV2A acs.org.

Data Table: Selectivity of UCB-J for SV2A over other SV2 Isoforms

CompoundTargetAffinity (relative to SV2A)Citation
UCB-JSV2C>10-fold lower affinity snmjournals.orgdiva-portal.org
UCB-JSV2B>100-fold lower affinity snmjournals.orgdiva-portal.org

Ex Vivo Autoradiography and Quantitative Analysis of [3H]UCB-J Binding in Animal Brain Sections

Ex vivo autoradiography provides detailed information about the regional distribution and density of radioligand binding in tissue sections. Studies using [3H]UCB-J have been conducted in various animal models to map SV2A distribution and investigate changes in binding in different physiological and pathological conditions.

Regional Distribution and Heterogeneity of SV2A Binding in Animal Models

Ex vivo autoradiography studies with [3H]UCB-J in rodent and human brain sections have revealed specific SV2A distribution, predominantly in gray matter regions nih.gov. Binding of [11C]UCB-J was observed in all gray matter areas in monkey brains, with high VT in cortical areas and lower binding in other regions snmjournals.org. The lowest binding was consistently found in white matter regions like the centrum semiovale, which is consistent with the lower expression of SV2A in these areas and supports the use of white matter as a potential reference region in kinetic analysis snmjournals.orgsnmjournals.orgfrontiersin.org. Studies in rats have shown high and rapid brain uptake of [11C]UCB-J, with the highest binding often noted in the thalamus and striatum, moderate binding in the hippocampus and cortex, and low binding in the cerebellum nih.gov. The examination of regional SV2A distribution in rat brain across various regions has also revealed differences in the amount of SV2A between age groups ruc.dk.

Correlation of Radioligand Binding with SV2A Protein Expression Levels

A strong correlation between radioligand binding and SV2A protein expression levels is essential for validating the use of SV2A radioligands as biomarkers of synaptic density. Studies have demonstrated a positive correlation between SV2A concentration measured by ELISA and [3H]UCB-J binding in hyperglycemic rats researchgate.net. Similarly, Western blot results in baboons showed a linear correlation between SV2A and synaptophysin, another synaptic vesicle protein, across examined brain regions, supporting the interpretation of SV2A-specific [11C]UCB-J binding as a measure of synaptic density snmjournals.org. In human temporal cortex samples, a recent study showed a correlation between SV2A gene expression levels and [3H]UCB-J binding levels in the same samples researchgate.net. Preclinical data also indicate very high correlations between UCB-J binding and synaptophysin, a marker of pre-synaptic vesicular density medrxiv.org.

Investigation of Specificity and Potential Off-Target Interactions of UCB-J Derivatives in Preclinical Models

Ensuring the specificity of UCB-J derivatives for SV2A is critical for accurate interpretation of imaging data. Preclinical studies have investigated the potential for off-target interactions. In vitro binding assays testing UCB-J at a high concentration (10 µM) against a wide variety of receptors, ion channels, enzymes, and transporters showed a lack of significant interaction (<50% inhibition), indicating that UCB-J is a potent and selective SV2A ligand snmjournals.org. In non-human primate PET studies, administration of high doses of unlabeled UCB-J or levetiracetam resulted in a reduction of [11C]UCB-J binding compared to baseline, confirming competition for the same binding sites and supporting the specificity of the tracer frontiersin.org. While UCB-J generally shows high specificity for SV2A, some studies using [3H]UCB-J autoradiography and cellular/subcellular fractions have indicated potential off-target interaction with phosphorylated tau (p-tau) species in Alzheimer's disease brains, suggesting that further investigation into potential off-target binding in specific pathological conditions is warranted researchgate.netnih.govresearchgate.net.

Assessment of Binding to Non-SV2A Targets (e.g., Phosphorylated Tau) in Animal Tissues

Preclinical investigations have demonstrated the high specificity and selectivity of [11C]UCB-J for SV2A in animal models researchgate.netturkupetcentre.netnih.gov. This specificity is a critical characteristic for a radioligand aimed at quantifying SV2A availability. Blocking studies, typically involving co-administration or pretreatment with the known SV2A ligand levetiracetam, have been widely employed across different animal species to confirm on-target binding nih.govnih.govbiorxiv.orgresearchgate.netoup.comsnmjournals.org. These studies have shown a dose-dependent reduction in [11C]UCB-J binding in SV2A-rich brain regions following administration of levetiracetam, indicating that the majority of the observed binding is indeed specific to SV2A nih.govnih.govbiorxiv.orgresearchgate.netoup.comsnmjournals.org.

In non-human primates, for instance, pre-blocking with levetiracetam at doses of 10 and 30 mg/kg resulted in approximately 60% and 90% occupancy of [11C]UCB-J binding, respectively wikipedia.orgmedchemexpress.comdiva-portal.orgresearchgate.net. Studies in rats have also shown significant blockade of [11C]UCB-J uptake by levetiracetam nih.govresearchgate.net. The non-displaceable binding (VND), representing binding to non-SV2A sites and free tracer in tissue, is reported to be relatively low in the brain, constituting around 20% of the total volume of distribution (VT) turkupetcentre.net. This low VND further supports the high specific binding of [11C]UCB-J to SV2A in the brain.

While the primary focus of [11C]UCB-J PET is brain imaging, some studies have explored its distribution in peripheral tissues in animals. For example, in rats and pigs, binding in peripheral organs such as the pancreas and adrenal glands could not be reduced by levetiracetam pretreatment, suggesting the presence of some non-SV2A binding in these tissues nih.gov. However, these findings are generally considered less relevant for brain SV2A quantification. Comprehensive screening for off-target binding to a wide range of non-SV2A targets, such as phosphorylated tau, specifically within animal tissues using [11C]UCB-J, is not extensively detailed in the provided search results, with most studies focusing on validating SV2A specificity in the brain.

Kinetic Modeling and Quantification of [11C]UCB-J Binding in Animal Models

Kinetic modeling of [11C]UCB-J PET data in animal models is essential for quantifying SV2A binding parameters, providing insights into synaptic density and its alterations in various physiological and pathological conditions. Different kinetic models and quantification approaches have been evaluated across species.

Assessment of Tissue Compartment Models (e.g., One-Tissue Compartment Model)

Various tissue compartment models, including the one-tissue compartment model (1TCM) and the two-tissue compartment model (2TCM), have been assessed for analyzing [11C]UCB-J PET data in preclinical studies researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netdiva-portal.orggoogle.commdpi.com. Studies in mice have shown that VT values estimated using 1TCM and 2TCM are highly comparable, with 1TCM sometimes performing better for estimating the delivery rate constant (K1) nih.govbiorxiv.org. In minipigs, the uptake kinetics of [11C]UCB-J could be described using a 1TCM nih.govoup.com. Non-human primate studies have also indicated that time-activity curves are well fitted by the 1TCM, producing stable measures of regional VT wikipedia.orgmedchemexpress.comdiva-portal.orgresearchgate.net. While 2TCM can also be applied, 1TCM is often considered sufficient and preferred due to its simplicity and the favorable kinetics of [11C]UCB-J in the brain, characterized by rapid uptake and washout researchgate.netnih.govbiorxiv.org.

Derivation of Volume of Distribution (VT) and Binding Potential (BPND) in Preclinical PET Studies

The total volume of distribution (VT) and binding potential (BPND) are commonly derived quantitative outcome measures in preclinical [11C]UCB-J PET studies researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netgoogle.commdpi.com. VT represents the ratio of the tracer concentration in tissue to that in plasma at equilibrium and is related to both specific and non-specific binding. BPND, on the other hand, specifically reflects the density of available binding sites (SV2A) and is calculated as (VT - VND) / VND, where VND is the volume of distribution of the non-displaceable compartment turkupetcentre.net.

Quantification of VT and BPND requires an arterial input function, typically obtained through arterial blood sampling and metabolite analysis, or through the use of image-derived input function (IDIF) from a large vessel like the heart researchgate.netnih.govnih.govbiorxiv.orgresearchgate.netmdpi.com. Reference regions assumed to have negligible specific binding, such as the centrum semiovale white matter, have been explored for estimating VND and calculating BPND, although the suitability of white matter as a reference region can vary across species and studies nih.govoup.com.

Reported VT values for [11C]UCB-J vary across different brain regions and animal species. In non-human primates, VT was found to be high, ranging approximately from 25 to 55 mL/cm³ in gray matter regions wikipedia.orgmedchemexpress.comdiva-portal.orgresearchgate.net. Studies in mice and rats also report regional VT values, which are used to assess synaptic density in models of neurological disorders nih.govresearchgate.netgoogle.commdpi.com.

Representative Preclinical [11C]UCB-J Binding Parameters (Illustrative based on search results)

SpeciesBrain RegionParameterValue/RangeNotes
Non-human primateGray matter regionsVT~25-55 mL/cm³High uptake observed. wikipedia.orgmedchemexpress.comdiva-portal.orgresearchgate.net
MouseHippocampusVT (IDIF)Lower in AD models compared to WTReflects synaptic loss. google.commdpi.com
RatStriatum[11C]UCB-J uptake blockade by LevetiracetamUp to 80%Demonstrates specific binding. nih.govresearchgate.net
MinipigBrainUptake kineticsDescribed by 1TCMFavorable kinetics. nih.govoup.com

Preclinical Applications of 11c Ucb J Derived from Bf3 Dm Ucb J in Neuroscience Research Models

Assessment of Synaptic Density Changes in Animal Models of Neurological Disorders

Preclinical studies utilizing [11C]UCB-J PET have investigated synaptic density changes in a range of animal models designed to mimic human neurological conditions characterized by synaptic dysfunction or loss. These investigations provide insights into disease pathology and the potential efficacy of therapeutic interventions.

Studies in Animal Models of Alzheimer's Disease Pathology

Research in transgenic mouse models of Alzheimer's disease (AD), such as the APP/PS1 and ArcSwe models, has demonstrated the utility of [11C]UCB-J PET in detecting synaptic deficits. Studies have shown significantly lower hippocampal synaptic density in APP/PS1 mice compared to wild-type controls, as measured by [11C]UCB-J binding frontiersin.orgsnmjournals.orgnih.govnih.gov. Similarly, ArcSwe mice tended to show lower [11C]UCB-J brain exposure than age-matched wild-type controls, although with high variation diva-portal.orgnih.govresearchgate.netdiva-portal.org. These findings align with observations of reduced cortical synaptic density in postmortem AD studies snmjournals.org. Furthermore, [11C]UCB-J PET has been employed to evaluate the effectiveness of potential AD treatments. For instance, treatment with saracatinib, a Fyn kinase inhibitor, in APP/PS1 mice normalized the observed deficit in hippocampal synaptic density, supporting the use of [11C]UCB-J PET to monitor treatment effects in AD models snmjournals.orgnih.govnih.govresearchgate.net.

Investigations in Animal Models of Autism Spectrum Disorders

While much of the [11C]UCB-J research in the context of Autism Spectrum Disorders (ASD) has focused on human subjects showing lower synaptic density in autistic adults researchgate.netpsypost.orgnih.govresearchgate.net, preclinical evidence from animal models, genetics, and post-mortem studies has implicated synaptopathology in ASD psypost.orgnih.gov. Although direct studies using [11C]UCB-J PET specifically in established animal models of ASD were not prominently detailed in the search results, the broader application of SV2A PET imaging in neuropsychiatric disorder models suggests its potential relevance. Animal models are considered essential for understanding the molecular basis of autism, where synaptopathology is believed to play a role nih.gov.

Research in Other Preclinical Models of Neurodegeneration and Neuroinflammation

[11C]UCB-J PET has been applied to a variety of other preclinical models of neurodegeneration and neuroinflammation. In rat models of Parkinson's disease (PD) induced by 6-hydroxydopamine (6-OHDA) lesions, significant decreases in [11C]UCB-J binding have been observed in the striatum researchgate.netsnmjournals.org. Transgenic mouse models for PD, such as the heterozygous Thy1-αSyn model, have also shown significant SV2A tracer binding decreases frontiersin.orgdiva-portal.orgnih.govsnmjournals.org. Huntington's disease (HD) models, specifically heterozygous Q175DN knock-in mice, have demonstrated lower SV2A density as measured by [11C]UCB-J PET frontiersin.orgsnmjournals.org. In a mouse model of obsessive-compulsive disorder (OCD), the homozygous SAP90/PSD-95-associated protein 3 (Sapap3) knockout model, lower [11C]UCB-J binding was observed in several brain regions, including the striatum, cortex, thalamus, and hippocampus frontiersin.orgresearchgate.net. Furthermore, [11C]UCB-J PET has been explored in a rat model of spinal cord injury (SCI), successfully detecting SV2A loss at the epicenter of the impact snmjournals.org. A preclinical pilot study in a corticosterone-induced mouse model of depression also showed significant decreases in the volume of distribution (VT) of [11C]UCB-J in most brain regions compared with controls acs.org.

Longitudinal Tracking of Synaptic Changes in Vivo in Animal Models

The ability of [11C]UCB-J PET to non-invasively assess synaptic density in vivo facilitates longitudinal studies in animal models. This is particularly valuable for tracking disease progression or evaluating the sustained effects of therapeutic interventions over time. Longitudinal [11C]UCB-J PET studies in AD mouse models have demonstrated its capability to measure changes in synaptic density at different time points, including after treatment and during drug washout periods snmjournals.orgnih.gov. This allows researchers to monitor the dynamics of synaptic alterations in vivo in disease models frontiersin.org. Studies in SCI rats also utilized longitudinal [11C]UCB-J PET imaging to detect SV2A loss at both 1 week and 6 weeks after injury snmjournals.org.

Pharmacological Challenge Studies and Receptor Occupancy in Animal Models

Pharmacological challenge studies are crucial for validating the specificity of a radiotracer for its target and for assessing target occupancy by competing compounds. Preclinical evaluations of [11C]UCB-J in various animal species, including mice, rats, and non-human primates, have involved challenge studies with known SV2A ligands like levetiracetam (B1674943) and unlabeled UCB-J snmjournals.orgnih.govresearchgate.netnih.govturkupetcentre.netnih.gov. These studies have consistently shown dose-dependent blockade of [11C]UCB-J binding, confirming its specificity for SV2A snmjournals.orgresearchgate.netnih.govnih.gov. In rhesus monkeys, preblocking with levetiracetam at different doses resulted in approximately 60% and 90% SV2A occupancy snmjournals.orgnih.gov. Analysis of self-blocking scans with unlabeled UCB-J in monkeys yielded estimates for the dissociation constant (Kd) and maximum number of binding sites (Bmax), which were in good agreement with in vitro findings snmjournals.orgnih.gov. These studies are vital for characterizing the binding properties of [11C]UCB-J and for its application in evaluating the target engagement of novel SV2A-binding drugs in preclinical models turkupetcentre.net.

Development and Validation of Animal Models for SV2A-Targeted Imaging

Characterization of [11C]UCB-J Imaging in Minipig Brain Models

Preclinical studies have been conducted to characterize [11C]UCB-J PET imaging in Göttingen minipigs to assess its suitability as an in vivo marker of synaptic density in this species. wikipedia.orgdiva-portal.orgmedchemexpress.com These studies aimed to understand the tracer's specificity, evaluate appropriate kinetic models, and explore potential reference regions for quantification. wikipedia.orgdiva-portal.orgmedchemexpress.com

Research findings indicate that the uptake kinetics of [11C]UCB-J in the minipig brain can be effectively described using a 1-tissue compartment model. wikipedia.orgdiva-portal.orgmedchemexpress.com To confirm the specificity of the tracer binding to SV2A, blocking studies were performed using levetiracetam, a known SV2A ligand. These studies demonstrated dose-dependent specific binding of [11C]UCB-J, supporting its selectivity for SV2A in the minipig brain. wikipedia.orgdiva-portal.orgmedchemexpress.com

Evaluation of quantification methods revealed that population-based blood curves provided reliable estimates of [11C]UCB-J binding. wikipedia.orgdiva-portal.orgmedchemexpress.com However, the use of the centrum semiovale white matter as a non-specific reference region was found not to be feasible. wikipedia.orgdiva-portal.orgmedchemexpress.comnih.gov This limitation might be attributed to potential spillover effects from adjacent grey matter regions with higher tracer uptake. nih.gov

Further validation involved comparing in vivo [11C]UCB-J PET signals with in vitro measures. Brain [11C]UCB-J PET binding values showed good correlation with results from [3H]UCB-J autoradiography and with SV2A protein levels measured by Western blotting. wikipedia.orgdiva-portal.orgmedchemexpress.com These correlations provide strong evidence that [11C]UCB-J PET signals in the minipig brain accurately reflect the underlying synaptic density. wikipedia.orgdiva-portal.orgmedchemexpress.com

Based on these characterization studies, [11C]UCB-J PET is considered a valid in vivo marker of synaptic density in the minipig brain. wikipedia.orgdiva-portal.orgmedchemexpress.com The binding values observed in minipigs are reported to be close to those found in humans, suggesting the minipig could serve as a relevant model for translational neuroscience research. wikipedia.orgdiva-portal.orgmedchemexpress.com The suitability of minipig models for non-invasive, longitudinal studies makes them potentially valuable for investigating the efficacy of putative neuroprotective agents aimed at preserving synaptic function. wikipedia.orgmedchemexpress.com

Illustrative Data (Based on Research Findings):

While specific numerical data tables from the studies were not directly extractable in an interactive format, the research findings indicate the presence of data supporting:

Regional [11C]UCB-J Binding: Data would typically show binding potential or distribution volume values for various brain regions in minipigs, demonstrating the distribution of SV2A.

Levetiracetam Blocking: Tables would present [11C]UCB-J binding values in the presence of different doses of levetiracetam, illustrating the dose-dependent reduction in binding due to SV2A occupancy.

Correlation Analysis: Data would show correlation coefficients and potentially scatter plots comparing in vivo PET measures (e.g., binding potential) with in vitro measures like [3H]UCB-J autoradiography binding or SV2A protein levels in different brain regions.

These types of data are crucial for demonstrating the quantitative capability and biological validity of [11C]UCB-J PET imaging in the minipig model.

Future Directions and Advanced Methodological Developments in Bf3 Dm Ucb J Research

Innovations in BF3-Dm-UCB-J Synthesis for Enhanced Radiochemical Yields and Purity

Optimizing the radiosynthesis of [11C]UCB-J from precursors like this compound is critical for its widespread application in both preclinical and clinical PET studies. Innovations in synthesis aim to increase radiochemical yield (RCY), enhance radiochemical and enantiomeric purity, and reduce synthesis time.

An improved one-step synthesis method for [11C]UCB-J utilizing the trifluoroborate substituted precursor, this compound, has been developed. This method involves a palladium-catalyzed 11C-methylation reaction. By mixing all reagents before adding [11C]methyl iodide and heating the reaction solution at 70 °C for a short duration, a simplified and robust procedure was achieved. This optimized synthesis yielded [11C]UCB-J with a radiochemical yield of 39 ± 5% (decay-corrected from [11C]methyl iodide) and a radiochemical purity exceeding 99%. pharmasynth.eu The use of a THF-water mixture as the solvent system in this method contributed to a more homogeneous reaction mixture and eliminated the need for filtration prior to semi-preparative HPLC purification. pharmasynth.eu The total synthesis time for this improved method was approximately 39 ± 6 minutes. pharmasynth.eu

While this compound is primarily associated with [11C]UCB-J synthesis via methylation, research into improving the radiolabeling of UCB-J and its analogs with other isotopes like fluorine-18 (B77423) is also ongoing. For instance, improved radiosynthesis protocols for [18F]UCB-J and its analogs, often starting from different precursors like arylstannanes, have been reported, achieving high radiochemical purity and moderate radiochemical yields. These efforts highlight the continuous drive to enhance the efficiency and accessibility of SV2A-targeting radioligands.

Integration of this compound Derived Radioligands with Other Preclinical Imaging Modalities

The integration of PET imaging, utilizing radioligands like [11C]UCB-J derived from precursors such as this compound, with other preclinical imaging modalities offers a powerful approach for a more comprehensive understanding of biological processes and disease states. Preclinical imaging centers are increasingly equipped with multimodal systems that combine techniques such as PET, magnetic resonance imaging (MRI), single-photon emission computed tomography (SPECT), and optical imaging.

Combining [11C]UCB-J PET with MRI, for instance, allows for the simultaneous acquisition of functional or molecular information (synaptic density from PET) and high-resolution anatomical details (from MRI). This integration is crucial for accurate anatomical co-registration of PET data and for deriving physiological parameters that can aid in the kinetic modeling of the radiotracer. Preclinical studies have already demonstrated the feasibility and benefits of combining [11C]UCB-J PET with other techniques like in vitro autoradiography and Western blotting to validate and complement the in vivo imaging findings.

Future directions in this area include the development of more advanced integrated PET/MRI systems that allow for simultaneous data acquisition, improving temporal correlation between modalities. Furthermore, combining SV2A PET imaging with other molecular imaging techniques targeting different aspects of neurobiology, such as amyloid-beta or tau pathology (relevant in diseases like Alzheimer's), or markers of neuroinflammation or neurotransmitter systems, could provide a more complete picture of disease progression and therapeutic response in preclinical models.

Development of Computational and Theoretical Models for UCB-J Binding and Kinetics

Computational and theoretical models play a vital role in understanding the interaction of UCB-J with its target, SV2A, and in the quantitative analysis of PET imaging data. These models range from molecular-level simulations of ligand-protein binding to compartmental models used to describe radiotracer kinetics in vivo.

In silico modeling techniques, such as molecular dynamics simulations and docking studies, are being employed to investigate the binding of UCB-J and its analogs to SV2A isoforms at an atomic level. These studies can provide insights into the specific interactions, such as hydrogen bonding and cation-π interactions, that contribute to the high affinity and selectivity of UCB-J for SV2A. Such computational approaches can guide the rational design of new SV2A ligands with improved binding properties or altered selectivity profiles.

For the quantitative analysis of PET data obtained with [11C]UCB-J or [18F]UCB-J, kinetic models are essential. Various compartmental models, including one-tissue and two-tissue compartment models, are used to analyze time-activity curves obtained from PET scans and arterial blood sampling (to determine the input function). These models allow for the estimation of parameters such as the volume of distribution (VT) and binding potential (BPND), which are measures of SV2A density. pharmasynth.eu Research continues to refine these kinetic models, including the use of image-derived input functions and reference tissue models, to improve the accuracy and reliability of SV2A quantification in different species and physiological/pathological conditions. The development of advanced mathematical models that can account for factors like drug entry into the brain and displacement of the radiotracer by competing ligands (e.g., antiepileptic drugs) is also an active area of research.

Research into the Fundamental Role of SV2A in Synaptic Function utilizing this compound Derived Probes

Radioligands derived from precursors like this compound, particularly [11C]UCB-J and its 18F-labeled counterparts, are invaluable tools for investigating the fundamental role of SV2A in synaptic function and its involvement in neurological disorders. SV2A is a transmembrane protein found on synaptic vesicles and is believed to be involved in regulating neurotransmitter release. pharmasynth.eupharmasynth.eu Its ubiquitous expression in synaptic terminals makes it a suitable target for assessing synaptic density in vivo. pharmasynth.eu

By using [11C]UCB-J PET, researchers can non-invasively quantify SV2A levels, which serve as a proxy marker for synaptic density, in living subjects. nih.govabx.de This has facilitated studies demonstrating reductions in synaptic density in various neurodegenerative and psychiatric diseases, including Parkinson's disease, Huntington's disease, Alzheimer's disease, and epilepsy. nih.govabx.depharmasynth.eu These studies provide evidence for synaptic loss as a key feature of these conditions and highlight the potential of SV2A imaging as a biomarker for disease progression and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing BF3-Dm-UCB-J?

  • Answer: Synthesis should follow protocols ensuring purity and reproducibility, such as stepwise boron trifluoride (BF₃) complexation under inert conditions. Characterization requires multi-modal validation:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for boron coordination and ligand environments .
  • X-ray Crystallography: Resolve molecular geometry and bonding interactions .
  • Mass Spectrometry: Confirm molecular weight and fragmentation patterns .
    Detailed reagent specifications (purity, manufacturer, storage) and safety protocols must be documented to ensure replicability .

Q. How should researchers design experiments to evaluate this compound’s stability under varying conditions?

  • Answer: Adopt iterative experimental frameworks:

  • Controlled Variables: Test thermal stability (e.g., TGA/DSC), photolytic resistance, and hydrolytic degradation in buffered solutions .
  • Replication: Triplicate trials with independent batches to account for synthesis variability .
  • Data Triangulation: Cross-validate results using HPLC (purity checks) and spectroscopic methods .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

  • Answer: Apply contradiction analysis frameworks:

  • Comparative Validation: Re-examine experimental conditions (e.g., solvent polarity, temperature) and computational parameters (DFT functional selection) .
  • Principal Contradiction Identification: Determine if discrepancies arise from instrumental limitations (e.g., crystal packing effects in XRD) or model oversimplifications .
  • Iterative Refinement: Adjust computational models using empirical data and re-run simulations .

Q. What strategies optimize this compound’s catalytic activity while minimizing byproduct formation?

  • Answer: Use design-of-experiments (DoE) approaches:

  • Factor Screening: Vary reaction parameters (temperature, stoichiometry, solvent) to identify dominant variables .
  • Response Surface Methodology (RSM): Model interactions between factors and optimize conditions .
  • Byproduct Characterization: Employ GC-MS or LC-MS to trace side reactions and adjust pathways .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Answer: Implement quality-by-design (QbD) principles:

  • Critical Process Parameters (CPPs): Monitor agitation rate, temperature gradients, and mixing efficiency during scale-up .
  • In-Process Controls (IPCs): Use inline spectroscopy (e.g., FTIR) for real-time reaction monitoring .
  • Batch Documentation: Archive raw data, including unexpected outcomes, to refine protocols .

Methodological Considerations

Q. What criteria should guide the selection of analytical techniques for this compound studies?

  • Answer: Align techniques with research objectives:

  • Structural Elucidation: Prioritize XRD and multinuclear NMR .
  • Kinetic Studies: Use stopped-flow spectroscopy or microcalorimetry .
  • Data Credibility: Cross-reference results with peer-reviewed studies and avoid overreliance on single methods .

Q. How should researchers address ethical and safety concerns in this compound handling?

  • Answer: Follow institutional and journal guidelines:

  • Risk Assessments: Document toxicity profiles (e.g., LD50, environmental impact) .
  • Waste Management: Neutralize BF₃ byproducts using approved protocols .
  • Transparency: Disclose conflicts of interest and funding sources in publications .

Data Management and Reporting

Q. What are best practices for documenting and sharing this compound research data?

  • Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata Standards: Include experimental conditions, instrument settings, and raw data files .
  • Repositories: Use discipline-specific platforms (e.g., Cambridge Structural Database for XRD data) .
  • Citation Integrity: Paraphrase findings and avoid direct quotes unless necessary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.